An In-Depth Technical Guide to 1-Pyridin-3-yl-piperazine: A Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide to 1-Pyridin-3-yl-piperazine: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its diprotic basic nature and ability to participate in hydrogen bonding, make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Among the various substituted piperazines, 1-Pyridin-3-yl-piperazine stands out as a key building block in the synthesis of a diverse array of biologically active molecules, particularly in the realm of central nervous system (CNS) disorders.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological significance of 1-Pyridin-3-yl-piperazine, offering insights for its effective utilization in drug discovery and development.
Chemical Structure and Physicochemical Properties
1-Pyridin-3-yl-piperazine, also known as 1-(3-Pyridyl)piperazine, possesses a molecular structure where a piperazine ring is attached to the 3-position of a pyridine ring. This arrangement imparts a unique combination of aromatic and aliphatic characteristics to the molecule.
Caption: Chemical structure of 1-Pyridin-3-yl-piperazine.
The key physicochemical properties of 1-Pyridin-3-yl-piperazine are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N₃ | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| CAS Number | 67980-77-2 | [5] |
| Appearance | Solid | [6] |
| Melting Point | 48 to 52 °C | [6] |
| Relative Density | 1.081 | [6] |
| pKa (basic) | ~8.9 (for piperazine nitrogen) | [7] |
| Solubility | Soluble in water and common organic solvents. | [1] |
Spectroscopic Analysis
The structural elucidation of 1-Pyridin-3-yl-piperazine and its derivatives relies heavily on various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Pyridin-3-yl-piperazine is expected to show characteristic signals for both the pyridine and piperazine protons. The protons on the piperazine ring typically appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The protons on the pyridine ring will be in the downfield aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in related N,N'-substituted piperazines, the piperazine protons often appear as broad singlets or multiplets due to conformational exchange.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The piperazine carbons are expected to resonate in the aliphatic region (δ 40-55 ppm). The pyridine carbons will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the piperazine nitrogen will be shifted downfield compared to the other pyridine carbons.[2][3][9]
FT-IR Spectroscopy: The infrared spectrum of 1-Pyridin-3-yl-piperazine will exhibit characteristic absorption bands. These include N-H stretching vibrations for the secondary amine in the piperazine ring (around 3200-3400 cm⁻¹), C-H stretching vibrations for both the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1100-1300 cm⁻¹).[10][11]
Mass Spectrometry: The mass spectrum of 1-Pyridin-3-yl-piperazine will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163.22). Fragmentation patterns will likely involve cleavage of the piperazine ring and the bond connecting the two ring systems.[7][8]
Synthesis and Reactivity
The synthesis of 1-arylpiperazines, including 1-Pyridin-3-yl-piperazine, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.[12][13] This typically involves the reaction of a halo-substituted pyridine with an excess of piperazine. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring.[13]
Caption: General synthetic scheme for 1-Pyridin-3-yl-piperazine.
Experimental Protocol: Synthesis of 1-(3-Pyridyl)piperazine
This protocol is a representative example based on established methods for the synthesis of similar arylpiperazines.[14][15]
Materials:
-
3-Bromopyridine
-
Piperazine (anhydrous)
-
Toluene
-
Sodium tert-butoxide
-
Palladium(II) acetate
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium hydroxide solution (1 M)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).
-
Add anhydrous toluene to the flask and stir the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford 1-(3-pyridyl)piperazine.
Reactivity and Stability:
The reactivity of 1-Pyridin-3-yl-piperazine is primarily centered around the two nitrogen atoms of the piperazine ring. The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.[12] The pyridine nitrogen is basic and can be protonated or quaternized. The stability of pyridylpiperazines can be influenced by storage conditions, with some derivatives showing degradation over time, especially at room temperature.[6][16]
Pharmacological Significance and Applications in Drug Discovery
The 1-pyridin-3-yl-piperazine scaffold is a key component in a number of pharmacologically active compounds, demonstrating a broad range of biological activities.[4][17][18] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[4][19]
Central Nervous System (CNS) Applications:
Many derivatives of pyridinylpiperazine exhibit significant activity at various CNS receptors, including serotonin and dopamine receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.[1][20] For example, the antidepressant Mirtazapine, while not directly synthesized from 1-pyridin-3-yl-piperazine in most commercial routes, contains a related structural motif and highlights the importance of the pyridinylpiperazine pharmacophore.[17][21]
Antimicrobial and Anticancer Activity:
The piperazine moiety is a common feature in many antimicrobial and anticancer agents.[20] Derivatives of 1-pyridin-3-yl-piperazine have been synthesized and evaluated for their urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria.[15] Furthermore, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of multidrug efflux pumps in bacteria, offering a potential strategy to combat antibiotic resistance.[5][22]
Caption: Pharmacological applications of 1-Pyridin-3-yl-piperazine derivatives.
Conclusion
1-Pyridin-3-yl-piperazine is a versatile and highly valuable building block for the synthesis of a wide range of pharmacologically active compounds. Its favorable physicochemical properties and synthetic accessibility make it a cornerstone in modern drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the development of new and effective treatments for a variety of diseases.
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